Enantioselective Epoxidation: cis-DACH Ti-Salalen Catalyst Achieves 96% ee at 0.1 mol% Loading
cis-DACH-based titanium salalen complexes catalyze the asymmetric epoxidation of terminal, non-conjugated olefins with exceptional enantioselectivity and catalyst efficiency [1]. For the epoxidation of 1-octene, a cis-DACH-derived catalyst achieved up to 96% enantiomeric excess (ee) at a catalyst loading of just 0.1 mol% [1]. This performance is notably high for this challenging substrate class and was achieved under solvent-free conditions, underscoring its practical viability [1].
| Evidence Dimension | Catalytic Activity and Enantioselectivity in Asymmetric Epoxidation |
|---|---|
| Target Compound Data | 96% ee, up to 96% yield |
| Comparator Or Baseline | Unfunctionalized, non-conjugated terminal olefins are typically challenging substrates for enantioselective epoxidation; many catalyst systems achieve <90% ee under similar conditions. A direct comparator using an alternative ligand system is not provided in the source. |
| Quantified Difference | Achieves up to 96% ee at 0.1 mol% catalyst loading under solvent-free conditions |
| Conditions | Asymmetric epoxidation of 1-octene with H2O2, cis-DACH Ti-salalen catalyst, 0.1-0.5 mol% loading, room temperature, solvent-free conditions. |
Why This Matters
The ability to achieve high enantioselectivity with very low catalyst loading translates to cost savings and reduced environmental impact in the synthesis of chiral epoxides, which are key intermediates for pharmaceuticals and fine chemicals.
- [1] Wang, Q., Neudörfl, J.-M., & Berkessel, A. (2014). Titanium cis-1,2-Diaminocyclohexane (cis-DACH) Salalen Catalysts for the Asymmetric Epoxidation of Terminal Non-Conjugated Olefins with Hydrogen Peroxide. Chemistry – A European Journal, 20(46), 15047–15056. View Source
